Cas no 22052-01-3 (Acetic acid,1,2,6,9-tetrahydro-2,6-dioxo-3H-purin-3-yl ester)

Acetic acid,1,2,6,9-tetrahydro-2,6-dioxo-3H-purin-3-yl ester structure
22052-01-3 structure
Product name:Acetic acid,1,2,6,9-tetrahydro-2,6-dioxo-3H-purin-3-yl ester
CAS No:22052-01-3
MF:C7H6N4O4
MW:210.14694
CID:271283
PubChem ID:89582

Acetic acid,1,2,6,9-tetrahydro-2,6-dioxo-3H-purin-3-yl ester Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,1,2,6,9-tetrahydro-2,6-dioxo-3H-purin-3-yl ester
    • (2,6-dioxo-7H-purin-3-yl) acetate
    • 1H-purine-2,6-dione, 3-(acetyloxy)-3,7-dihydro-
    • 3-Acetoxy-3,7-dihydro-1H-purine-2,6-dione
    • Xanthine, 3-hydroxy-, acetate
    • 2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-3-yl acetate
    • UNII-76B8S4B069
    • Q27266474
    • DTXSID80176530
    • Xanthine, 3-acetoxy-
    • 3-Acetoxyxanthine
    • 76B8S4B069
    • 3-Hydroxyxanthine acetate
    • 3-(Acetyloxy-3,7-dihydro)-1H-purine-2,6-dione
    • ACETIC ACID, 1,2,6,9-TETRAHYDRO-2,6-DIOXO-3H-PURIN-3-YL ESTER
    • 22052-01-3
    • 2,6-Dioxo-1H-purin-3(2H,6H,9H)-yl acetate
    • Inchi: InChI=1S/C7H6N4O4/c1-3(12)15-11-5-4(8-2-9-5)6(13)10-7(11)14/h2H,1H3,(H,8,9)(H,10,13,14)
    • InChI Key: JFZOYDLNLQWKIZ-UHFFFAOYSA-N
    • SMILES: CC(ON1C(=O)NC(=O)C2NC=NC1=2)=O

Computed Properties

  • Exact Mass: 210.03898
  • Monoisotopic Mass: 210.038905
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.6
  • Topological Polar Surface Area: 104

Experimental Properties

  • Density: 1.73
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.657
  • PSA: 104.39

Acetic acid,1,2,6,9-tetrahydro-2,6-dioxo-3H-purin-3-yl ester Related Literature

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